
7-isopentyl-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-isopentyl-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as PD98059, is a chemical compound that is widely used in scientific research to study the MAP kinase signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. PD98059 is a potent inhibitor of the MAP kinase pathway and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Geometry
Research into the crystal structure and molecular geometry of related purine derivatives, such as 8-amino-7-(4-morpholinobutyl)theophylline, reveals typical geometries of the purine fused-ring system. These studies highlight the importance of molecular conformation in understanding the potential interactions and stability of these compounds within biological systems (Karczmarzyk & Pawłowski, 1997).
Potential Bronchodilator Agents
Investigations into beta-diketone and 3,5-dimethyl isoxazole derivatives of theophylline have explored their potential as bronchodilator agents. This research underscores the chemical versatility of purine derivatives and their possible therapeutic applications, focusing on their mechanism of action in inhibiting bronchospasm induced by histamine (Akgün, Balkan, Erol, & Batu, 1998).
Anxiolytic Activity and Receptor Affinity
A study on 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives with anxiolytic activity delves into the synthesis, crystal structure, and structure-activity relationship of these compounds. It emphasizes their affinity for serotonin receptors, highlighting the potential of purine derivatives in modulating neurotransmitter systems (Chłoń-Rzepa et al., 2014).
Enantioselective Synthesis Applications
The enantioselective synthesis of α-hydroxy γ-butyrolactones from an ephedrine-derived morpholine-dione showcases the application of purine derivatives in organic synthesis, offering pathways to stereoselectively create complex molecules with potential pharmacological activities (Pansare, Shinkre, & Bhattacharyya, 2002).
Sulfur-Transfer Agents
Research on the preparation of sulfur-transfer agents, such as 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione, indicates the role of purine derivatives in developing reagents for synthetic chemistry. These compounds facilitate the introduction of sulfur-containing functional groups, broadening the toolbox available for chemical synthesis (Klose, Reese, & Song, 1997).
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-11(2)5-6-21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20-7-9-24-10-8-20/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVUERMQBGUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

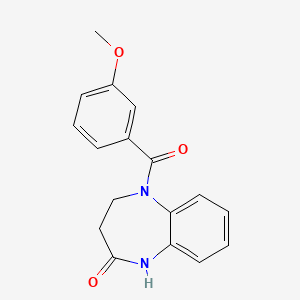
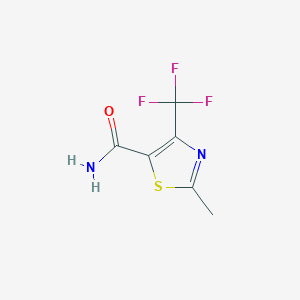
![5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2589677.png)
![(E)-4-(Dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide](/img/structure/B2589678.png)

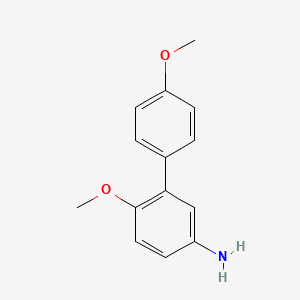
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2589682.png)
![(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2589688.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2589689.png)
![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)
![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)
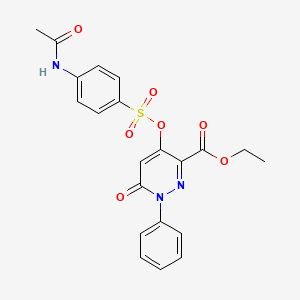
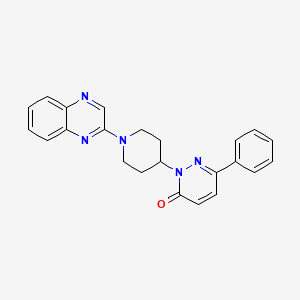
![N-benzo[e][1,3]benzothiazol-2-yl-2-phenylquinoline-4-carboxamide](/img/structure/B2589697.png)